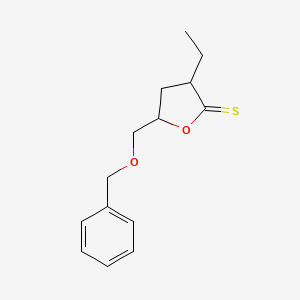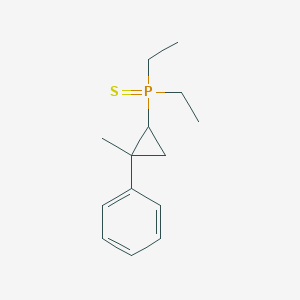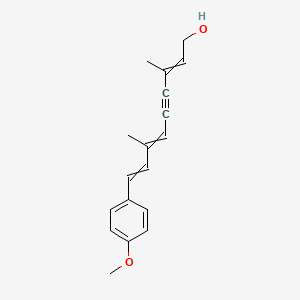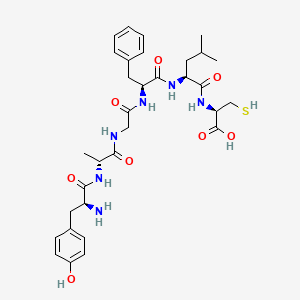![molecular formula C6H6N2O2 B14316520 3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile CAS No. 113682-14-7](/img/structure/B14316520.png)
3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile is a heterocyclic compound that features a fused ring system containing both furan and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile with a suitable furan derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce different tetrahydrofuran derivatives .
Scientific Research Applications
3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Furo[3,4-d]isoxazole-3-carbonitrile: This compound shares a similar fused ring system but differs in its functional groups.
3a,4,6,6a-Tetrahydrofuro[3,4-d][1,3]dioxol-2-one: Another related compound with a different ring structure and functional groups.
Uniqueness
3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile is unique due to its specific ring system and the presence of a nitrile group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
113682-14-7 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile |
InChI |
InChI=1S/C6H6N2O2/c7-1-5-4-2-9-3-6(4)10-8-5/h4,6H,2-3H2 |
InChI Key |
PCEWOEVPEQNYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CO1)ON=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)

![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)

![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)



![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)

